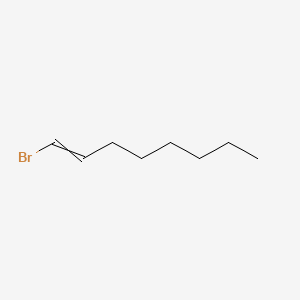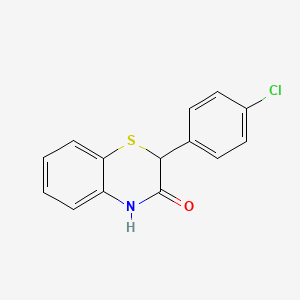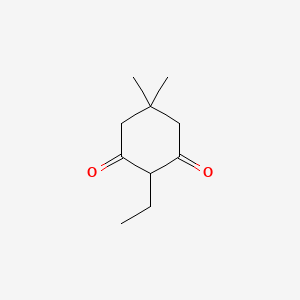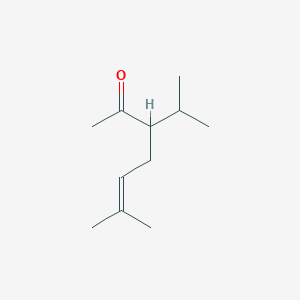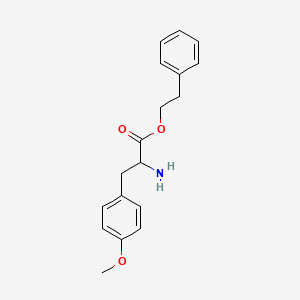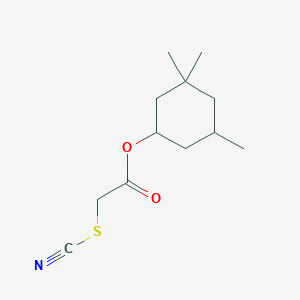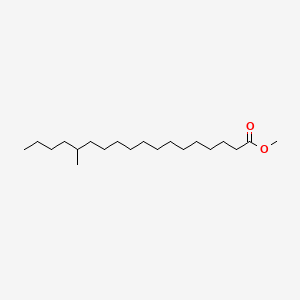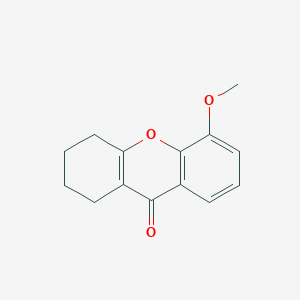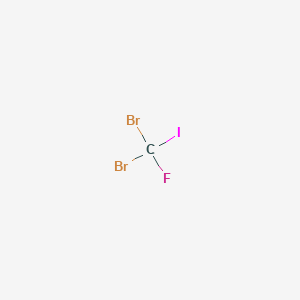
Dibromo(fluoro)iodomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(fluoro)iodomethane is an organohalide compound with the molecular formula CBr₂FI It is a halomethane derivative characterized by the presence of bromine, fluorine, and iodine atoms attached to a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(fluoro)iodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂). The process involves the introduction of bromine and fluorine atoms to the methylene iodide molecule under controlled conditions. One common method is the fluorination of methylene iodide followed by bromination. The reaction typically requires the use of a fluorinating agent such as elemental fluorine or a fluorinating reagent like xenon difluoride (XeF₂) and a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the halogenation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(fluoro)iodomethane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The compound can add to unsaturated molecules such as alkenes and alkynes, forming new carbon-halogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the bromine or iodine atoms are replaced by other functional groups, while addition reactions may result in the formation of dibromo or difluoro derivatives of the target molecules.
Wissenschaftliche Forschungsanwendungen
Dibromo(fluoro)iodomethane has several applications in scientific research, including:
Chemistry: It is used as a reagent for introducing bromine, fluorine, and iodine atoms into organic molecules, facilitating the synthesis of complex organohalides.
Biology: The compound can be used in the study of halogenated biomolecules and their interactions with biological systems.
Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which dibromo(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with target molecules. The presence of multiple halogens allows for diverse reactivity, including the formation of halogen bonds and the activation of adjacent functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromodifluoromethane (CBr₂F₂): Similar in structure but lacks the iodine atom.
Fluoroiodomethane (CH₂FI): Contains only one bromine atom and one iodine atom.
Dibromomethane (CH₂Br₂): Contains two bromine atoms but lacks fluorine and iodine.
Uniqueness
Dibromo(fluoro)iodomethane is unique due to the presence of three different halogens (bromine, fluorine, and iodine) attached to a single carbon atom. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
1478-04-2 |
|---|---|
Molekularformel |
CBr2FI |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
dibromo-fluoro-iodomethane |
InChI |
InChI=1S/CBr2FI/c2-1(3,4)5 |
InChI-Schlüssel |
NBMPIOUWRNYXES-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(Br)(Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


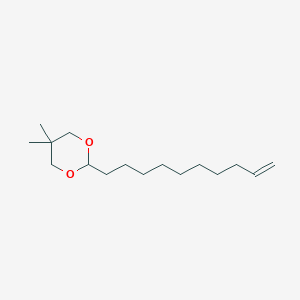

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


